4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound has been used in the synthesis of various analogues and derivatives, such as 5-aminomethyl-3-hydroxyisoxazole and its homologues with longer basic side chains, indicating its versatility in organic synthesis (Bowden, Crank, & Ross, 1968).
- It's also involved in the lithiation of methyl substituted isoxazoles, leading to the formation of acetic acids after carboxylation, showcasing its reactivity and utility in heterocyclic chemistry (Micetich, 1970).
Role in Receptor Research
- The compound has been used as a lead for the development of novel excitatory amino acid (EAA) receptor antagonists, highlighting its potential in neuropharmacology and drug development (Krogsgaard‐Larsen et al., 1991).
Contributions to Organic Chemistry
- It has enabled the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization, demonstrating its role in the advancement of synthetic methodologies (Serebryannikova et al., 2019).
- The compound has been part of studies focusing on the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of lithiation processes in organic chemistry (Micetich & Chin, 1970).
Utility in Diverse Syntheses
- It's been used as a scaffold for the synthesis of highly functionalized isoxazole compounds, underlining its importance in the creation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).
- The compound's reactivity with carbonyl compounds has been studied, revealing its utility in forming various derivatives (Kashima et al., 1976).
Role in Sulfonamide Chemistry
- It has enabled the synthesis of novel sulfonamide derivatives, showcasing its application in the development of new chemical entities (Filimonov et al., 2006).
Application in Palladium-Catalyzed Reactions
- The compound has been used in palladium-catalyzed coupling reactions, providing insights into its role in catalytic processes (Labadie, 1994).
Metabolic Studies
- Studies have explored its effects on carbohydrate and fat metabolism, indicating its potential for metabolic research (Dulin & Gerritsen, 1966).
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives can interact with various biological targets based on their chemical diversity . For instance, some 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands .
Mode of Action
For example, some 3,5-dimethylisoxazoles inhibit BRD4(1) and BRD2(1) with IC50 values in the low micromolar range .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
This compound has a molecular weight of 247.25 , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
Isoxazole derivatives have been used in the preparation of various compounds with significant biological interests, such as aminopyrazole amide derivatives as raf kinase inhibitors in melanoma cells .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-6-9(7(2)18-13-6)4-17-5-10-8(3)19-14-11(10)12(15)16/h4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHUHOJDTZSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=C(ON=C2C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131477 |
Source
|
Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-83-0 |
Source
|
Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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